molecular formula C9H5N3S B1432952 3-(Thiophen-3-yl)pyrazine-2-carbonitrile CAS No. 1823547-91-6

3-(Thiophen-3-yl)pyrazine-2-carbonitrile

Cat. No. B1432952
M. Wt: 187.22 g/mol
InChI Key: ANINZHNSTUGDNC-UHFFFAOYSA-N
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Description

“3-(Thiophen-3-yl)pyrazine-2-carbonitrile” is a compound that has attracted the attention of scientific researchers, owing to its potential applications across various fields of research and industry. It has a molecular formula of C9H5N3S and a molecular weight of 187.22 g/mol .


Molecular Structure Analysis

The molecular structure of “3-(Thiophen-3-yl)pyrazine-2-carbonitrile” consists of a pyrazine ring attached to a thiophene ring via a carbonitrile group . The exact structural details are not provided in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.37±0.1 g/cm3 and a predicted boiling point of 366.7±42.0 °C . The melting point, flash point, and other physical and chemical properties are not specified in the retrieved sources .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Chemical Sensing

    • There is interest in evaluating the selectivity of thiophene derivatives as probes with various metal ions .
    • Selectivity is an important feature for any chemosensor .
  • Synthesis of Metal-Free Nitrogen-Doped Carbon Nanoparticles (NCNPs)

    • Pyrazinenitrile, a compound similar to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile”, is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) .
    • These NCNPs have potential applications in various fields such as energy storage, catalysis, and environmental remediation .
  • Anti-Tubercular Drug Production

    • Pyrazinenitrile is also an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .
    • Pyrazinamide is a first-line drug used in the treatment of tuberculosis, which is caused by Mycobacterium tuberculosis .
  • PARP-1 Inhibitors in Cancer Treatment

    • Pyrano [2,3-d]pyrimidine-2,4-dione derivatives, which may be structurally related to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile”, have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) .
    • PARP-1 is involved in DNA repair damage, and inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
  • Synthesis of Triazine–Thiophene–Thiophene Conjugated Compounds

    • Compounds structurally related to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile” can be used in the synthesis of triazine–thiophene–thiophene conjugated compounds .
    • These conjugated compounds have potential applications in various fields such as organic electronics .
  • Synthesis of Aminothiophene Derivatives

    • Thiophene-based analogs, which might be structurally related to “3-(Thiophen-3-yl)pyrazine-2-carbonitrile”, can be synthesized by various methods such as the Gewald reaction .
    • The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
  • Synthesis of Voltage-Gated Sodium Channel Blockers

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • This suggests that “3-(Thiophen-3-yl)pyrazine-2-carbonitrile” might also be used in the synthesis of voltage-gated sodium channel blockers .

properties

IUPAC Name

3-thiophen-3-ylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANINZHNSTUGDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-yl)pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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